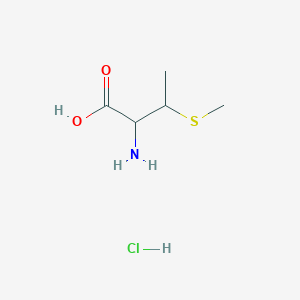

2-Amino-3-methylsulfanylbutanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-methylsulfanylbutanoic acid;hydrochloride: is a synthetic amino acid derivative. This compound is widely used in scientific research due to its potent inhibitory effects on certain enzymes, particularly glutamine synthetase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride typically involves the reaction of methionine with specific reagents under controlled conditions. The process may include steps such as methylation, sulfonation, and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired chemical properties and to minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Substitution reactions can occur at the amino or methylsulfanyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound is a synthetic amino acid derivative characterized by its ability to inhibit glutamine synthetase, an enzyme critical for the conversion of glutamate and ammonia into glutamine. This inhibition disrupts essential metabolic pathways, making the compound valuable in both research and therapeutic contexts.

Chemistry

- Reagent in Synthesis : 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride is utilized as a reagent in various chemical reactions. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in organic chemistry.

Biology

- Enzyme Inhibition Studies : The compound's inhibitory effect on glutamine synthetase allows researchers to study enzyme function and regulation. It serves as a model compound in experiments aimed at understanding metabolic disorders and enzyme kinetics .

Medicine

- Therapeutic Research : Investigations into the compound's role in metabolic pathways have potential implications for developing new therapeutic agents. Its effectiveness in modulating glutamine levels can be significant for conditions such as cancer, where altered metabolism is often observed .

Industry

- Pharmaceutical Production : The compound is used as a chemical intermediate in the production of certain pharmaceuticals, contributing to the synthesis of drugs that target metabolic pathways affected by glutamine synthetase inhibition.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Reagent in synthesis | Facilitates complex organic reactions |

| Biology | Enzyme inhibition studies | Aids in understanding metabolic disorders |

| Medicine | Therapeutic research | Potential for new drug development |

| Industry | Pharmaceutical production | Enhances efficiency in drug synthesis |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride on glutamine synthetase across various cell lines. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for diseases characterized by elevated glutamine levels, such as certain cancers .

Case Study 2: Antimalarial Activity

Research into derivative compounds synthesized from 2-Amino-3-methylsulfanylbutanoic acid; hydrochloride showed promising antimalarial activity against Plasmodium falciparum. These derivatives exhibited synergistic effects when combined with existing antimalarial drugs, indicating potential for enhanced treatment protocols .

Mecanismo De Acción

The primary mechanism of action of 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride involves the inhibition of glutamine synthetase. This enzyme catalyzes the conversion of glutamate and ammonia to glutamine. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, which is essential for various cellular functions. The molecular targets and pathways involved include the active site of glutamine synthetase and related metabolic pathways.

Comparación Con Compuestos Similares

Methionine: A naturally occurring amino acid with a similar structure but lacking the inhibitory effects on glutamine synthetase.

S-adenosylmethionine: Another derivative of methionine with distinct biological functions.

Homocysteine: A related amino acid involved in methionine metabolism.

Uniqueness: 2-Amino-3-methylsulfanylbutanoic acid;hydrochloride is unique due to its potent inhibitory effects on glutamine synthetase, which distinguishes it from other similar compounds. This property makes it particularly valuable in research focused on enzyme inhibition and metabolic regulation.

Actividad Biológica

2-Amino-3-methylsulfanylbutanoic acid; hydrochloride, also known as DL-4-thiaisoleucine, is a sulfur-containing amino acid derivative with significant biological activity. This compound is primarily recognized for its role as a precursor in the biosynthesis of L-methionine, which is crucial for various physiological functions including protein synthesis and methylation reactions.

The molecular formula of 2-amino-3-methylsulfanylbutanoic acid; hydrochloride is C₅H₁₂ClN₃O₂S, with a molecular weight of 193.68 g/mol. The synthesis typically involves starting materials like L-valine, and various methods can be employed to achieve the desired compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural confirmation and purity assessment.

The biological activity of this compound largely revolves around its conversion to L-methionine through transamination processes in the body. L-methionine serves as a precursor for S-adenosyl methionine (SAM), a critical methyl donor involved in numerous metabolic pathways. This transformation underscores the importance of 2-amino-3-methylsulfanylbutanoic acid in cellular metabolism and antioxidant defense mechanisms .

Biological Activities

-

Antioxidant Properties :

- The compound enhances cellular levels of glutathione, an important antioxidant that protects cells from oxidative damage. Studies indicate that increased cysteine levels from this compound can improve cellular resilience against oxidative stress.

-

Role in Metabolism :

- As a precursor to methionine, it plays a vital role in methylation processes, which are essential for DNA repair, gene expression regulation, and detoxification pathways.

- Potential Therapeutic Applications :

Research Findings and Case Studies

Recent studies have explored the effects of 2-amino-3-methylsulfanylbutanoic acid on various biological systems:

Propiedades

IUPAC Name |

2-amino-3-methylsulfanylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQDKSWQPIEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)SC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.